molecular formula C10H15NO2 B13401278 2,5-Dimethoxyphenethylamine-d6

2,5-Dimethoxyphenethylamine-d6

Cat. No.: B13401278
M. Wt: 187.27 g/mol
InChI Key: WNCUVUUEJZEATP-JGYJCWKTSA-N
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Description

2,5-Dimethoxyphenethylamine-d6 is a deuterated analog of 2,5-dimethoxyphenethylamine (2C-H), where six hydrogen atoms are replaced with deuterium. This isotopic substitution enhances metabolic stability, making it valuable in pharmacokinetic and analytical studies as an internal standard . The parent compound, 2,5-dimethoxyphenethylamine (CAS 3166-74-3), is a phenethylamine derivative with methoxy groups at the 2- and 5-positions of the benzene ring. Its hydrochloride salt is classified under CAS 3166-74-3 and is utilized in research applications, though its consumption patterns remain niche .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

187.27 g/mol

IUPAC Name

N,N,1,1,2,2-hexadeuterio-2-(2,5-dimethoxyphenyl)ethanamine

InChI

InChI=1S/C10H15NO2/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7H,5-6,11H2,1-2H3/i5D2,6D2/hD2

InChI Key

WNCUVUUEJZEATP-JGYJCWKTSA-N

Isomeric SMILES

[2H]C([2H])(C1=C(C=CC(=C1)OC)OC)C([2H])([2H])N([2H])[2H]

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxyphenethylamine-d6 typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves catalytic hydrogenation of 2-(2,5-dimethoxyphenyl)nitroethylene using supported catalysts such as ruthenium on carbon (Ru/C) or a combination of ruthenium and palladium on carbon (Ru-Pd/C). The reaction is carried out under high pressure and temperature conditions to achieve high purity and yield .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products:

Scientific Research Applications

2,5-Dimethoxyphenethylamine-d6 is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a precursor for the synthesis of various psychoactive substances and designer drugs.

    Biology: It is used in studies related to neurotransmitter systems and receptor binding.

    Medicine: Research on its potential therapeutic effects and toxicity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxyphenethylamine-d6 involves its interaction with serotonin receptors, particularly the 5-hydroxytryptamine (5-HT) receptors. It acts as a partial agonist at these receptors, leading to altered neurotransmitter release and signaling pathways. This interaction results in various physiological and psychological effects, including changes in mood, perception, and cognition .

Comparison with Similar Compounds

Amphetamine Homologs (DOM, DOB)

The three-carbon homologs of 2,5-dimethoxyphenethylamine, such as 4-methyl-2,5-dimethoxyamphetamine (DOM) and 4-bromo-2,5-dimethoxyamphetamine (DOB), exhibit significantly higher psychoactive potency. For example:

  • DOM: Active at 3–5 mg orally in humans, inducing prolonged hallucinogenic effects.
  • 2,5-Dimethoxyphenethylamine analogs : Active at 0.1–0.2 mg/kg orally, producing short-duration sensory enhancement without hallucinations .
Compound Structure Potency (Oral) Duration Key Effects
DOM (Amphetamine analog) 4-methyl-2,5-dimethoxy 3–5 mg 8–12 hrs Hallucinations, prolonged
2,5-Dimethoxyphenethylamine Phenethylamine backbone 0.1–0.2 mg/kg 2–4 hrs Sensory enhancement, no hallucinations

Demethylated Metabolites

Demethylation of 2,5-dimethoxyphenethylamine yields 2,5-dihydroxyphenethylamine, which retains pressor activity but lacks oral bioavailability. This highlights the critical role of methoxy groups in maintaining oral efficacy .

Compound Bioavailability Pressor Activity Oral Activity
2,5-Dimethoxyphenethylamine High Moderate Yes
2,5-Dihydroxyphenethylamine Low Moderate No

Isotopic Variants

2,5-Dimethoxyphenethylamine-d6 differs from its non-deuterated counterpart primarily in metabolic stability. Deuterium substitution slows hepatic degradation, extending its half-life in analytical applications .

Property 2,5-Dimethoxyphenethylamine This compound
Metabolic Stability Moderate High (deuterium effect)
Primary Use Pharmacological research Analytical standard

Key Research Findings

  • Methoxy vs. Hydroxy Groups : Methoxy groups are essential for oral activity; demethylation to dihydroxy analogs abolishes bioavailability despite preserved pressor effects .
  • Deuterated Derivatives : this compound serves as a stable isotopic tracer, critical for quantifying the parent compound in biological matrices .

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